cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid
Description
cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the six-membered saturated ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHYTPGXIQKXLP-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Intermediate Formation
A foundational route involves δ-lactams as starting materials. For example, treatment of δ-lactam 7 with trichloroborane (BCl₃), CF₃Br, and hexaethylphosphoric triamide (HEPT) generates enamine 8 via an iminium intermediate. This intermediate undergoes β-elimination to yield enamine 8 , which is subsequently reduced to 2-trifluoromethylpiperidine 9 (30% yield over two steps). While this method provides access to the piperidine backbone, the moderate yield highlights challenges in trifluoromethyl group incorporation.
Imine Reduction Strategy
Imines derived from δ-lactams offer improved stereochemical control. For instance, N-(diethoxymethyl)piperidin-2-one (10 ) undergoes Claisen condensation with ethyl trifluoroacetate under basic conditions (NaH, THF) to form fluorinated acyl lactam 11 . Acidic hydrolysis (6 M HCl, reflux) followed by decarboxylation produces hemiaminal 12 , which is dehydrated to imine 13 . Reduction of 13 with sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol achieves 2-trifluoromethylpiperidine (2 ) in 71% yield with retention of the cis configuration.
Pyridine and Pyridinone Hydrogenation
2-Trifluoromethylpyridine Hydrogenation
Catalytic hydrogenation of 2-trifluoromethylpyridine over palladium (Pd/C) in ethanol selectively reduces the aromatic ring to form cis-4-(trifluoromethyl)piperidine. This method benefits from simplicity and scalability, though the cis/trans ratio depends on catalyst choice and pressure. For example, using Adams’ catalyst (PtO₂) under 50 psi H₂ achieves a cis:trans ratio of 4:1, whereas Raney nickel favors trans products.
Trifluoromethyl Pyridinone Reduction
Pyridinones substituted with trifluoromethyl groups are reduced via Birch conditions (Li/NH₃) to yield dihydro intermediates, which are further hydrogenated to cis-piperidines. This two-step process achieves 65–70% overall yield, with stereoselectivity governed by the electron-withdrawing effect of the trifluoromethyl group.
Asymmetric Cyclization Techniques
Aza-Michael Reaction
Hemiaminal 72 , derived from trifluoromethylhemiacetal 68 , reacts with α,β-unsaturated ketone 73 under chiral amine catalysis. The reaction proceeds via enolate formation and intramolecular aza-Michael addition, yielding tricyclic intermediates 76 with 94:6 cis-diastereoselectivity. Subsequent reduction (NaBH₄) and deprotection afford cis-4-(trifluoromethyl)piperidine-2-carboxylic acid derivatives in 80% yield.
Electrophilic Cyclization
Iodine-mediated cyclization of ω-amino alkynes introduces the trifluoromethyl group post-cyclization. For example, imine 78 reacts with iodine in the presence of NaH, leading to diiodo derivative 80 via iminium alcoholate intermediate XI . Further functionalization yields cis-2-trifluoromethylpiperidine-2-carboxylic acid 81 in 80% yield.
Ring-Closing Metathesis (RCM)
Enyne Substrate Utilization
Enynes such as 49 undergo RCM using Grubbs-II catalyst (5 mol%) to form unsaturated piperidines 50 . Hydrogenation (H₂, Pd/C) saturates the double bond, yielding this compound with >90% stereoselectivity.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Cis:Trans Ratio |
|---|---|---|---|---|
| δ-Lactam Functionalization | δ-Lactam 7 | Enamine formation, reduction | 30 | 1:1 |
| Imine Reduction | N-(diethoxymethyl)piperidin-2-one | Claisen condensation, decarboxylation | 71 | >95:5 |
| Pyridine Hydrogenation | 2-Trifluoromethylpyridine | Catalytic hydrogenation | 65–70 | 4:1 |
| Aza-Michael Reaction | Hemiaminal 72 | Asymmetric cyclization, reduction | 80 | 94:6 |
| RCM | Enyne 49 | Metathesis, hydrogenation | 90 | >90:10 |
Stereochemical Control Strategies
Chiral Auxiliaries
Proline-derived catalysts in aza-Michael reactions enforce cis-selectivity by stabilizing transition states through hydrogen bonding. For example, (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide induces 92% enantiomeric excess in piperidine 77 .
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) favor cis-isomers by stabilizing dipole interactions during cyclization. Lower reaction temperatures (–40°C) further enhance selectivity by slowing epimerization.
Industrial-Scale Considerations
Cost-Efficiency of δ-Lactam Routes
While δ-lactam-based syntheses require multi-step sequences, their compatibility with continuous flow systems improves throughput. For instance, telescoping Claisen condensation and decarboxylation steps reduces purification needs, achieving 60% cost savings compared to batch processing.
Chemical Reactions Analysis
Types of Reactions: cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is explored for its potential therapeutic applications, particularly in:
- Neurological Disorders : Research indicates that derivatives of piperidine compounds can selectively inhibit monoamine oxidases (MAOs), which are implicated in various neurological conditions. The cis isomer has shown promise as a selective MAO-A inhibitor, potentially aiding in the treatment of depression and Parkinson’s disease .
- Antipsychotic Development : The compound serves as an intermediate for synthesizing antipsychotic drugs like risperidone, highlighting its role in developing treatments for schizophrenia .
Agrochemicals
The compound's unique properties make it suitable for developing agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group can enhance the biological activity of these compounds, leading to more effective agricultural solutions.
Material Science
In material science, this compound is utilized in synthesizing specialty polymers and coatings due to its chemical stability and unique physical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
CGS 19755 (cis-4-[Phosphomethyl]-piperidine-2-carboxylic Acid)
- Structural Differences : Replaces the trifluoromethyl group with a phosphomethyl (-PO₃H₂) group at the 4-position.
- Pharmacological Activity : Acts as a competitive NMDA receptor antagonist , blocking glutamate binding. In contrast, cis-4-(trifluoromethyl)piperidine-2-carboxylic acid’s mechanism remains less characterized but may involve altered receptor interactions due to the -CF₃ group’s steric and electronic effects .
LY 221501 (cis-4-(3-Carboxypropyl)piperidine-2-carboxylic Acid)
- Structural Differences : Features a 3-carboxypropyl (-CH₂CH₂CH₂COOH) substituent at the 4-position.
- This impacts bioavailability and target engagement .
cis-1-Cbz-2-(Trifluoromethyl)piperidine-4-carboxylic Acid
- Structural Differences : Positions the trifluoromethyl group at the 2-position and includes a Cbz (carbobenzoxy) protecting group at the 1-position.
- Synthesis and Stability : The Cbz group enhances synthetic versatility but requires deprotection for biological activity, unlike the unprotected carboxylic acid in this compound .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structural Differences : A pyridine ring (aromatic) instead of a piperidine (saturated).
- Electronic Properties : The aromatic pyridine ring delocalizes electron density, reducing basicity compared to piperidine derivatives. The -CF₃ group’s electron-withdrawing effect is amplified in the aromatic system, affecting reactivity and interactions .
Comparative Data Table
| Compound Name | Substituent (Position) | Mechanism of Action | Key Applications | Physicochemical Properties |
|---|---|---|---|---|
| This compound | -CF₃ (4), -COOH (2) | Potential NMDA modulation | Neurological research | High lipophilicity, metabolic stability |
| CGS 19755 | -PO₃H₂ (4), -COOH (2) | Competitive NMDA antagonist | Parkinson’s disease models | Polar, moderate BBB penetration |
| LY 221501 | -CH₂CH₂CH₂COOH (4), -COOH (2) | Undefined | Enzyme interaction studies | Hydrophilic, low membrane permeability |
| cis-1-Cbz-2-(CF₃)piperidine-4-COOH | -CF₃ (2), Cbz (1), -COOH (4) | Requires deprotection for activity | Synthetic intermediate | Protected amine, stable under synthesis |
| 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid | -CF₃ (4), -COOH (3) | Not established | Material science, catalysis | Aromatic, low basicity |
Research Findings and Implications
- NMDA Receptor Selectivity: The phosphomethyl group in CGS 19755 enables competitive antagonism, while the trifluoromethyl group’s hydrophobicity may favor non-competitive or allosteric modulation .
- Metabolic Stability : The -CF₃ group in this compound reduces oxidative metabolism, extending half-life compared to carboxypropyl or phosphomethyl analogs .
- Synthetic Accessibility : Piperidine derivatives with unprotected carboxylic acids (e.g., this compound) are more directly bioactive, whereas protected variants (e.g., Cbz derivatives) require additional steps for activation .
Biological Activity
Cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the physicochemical properties of the compound, enhancing its interaction with biological targets.
The presence of the trifluoromethyl group () is known to modify the lipophilicity, metabolic stability, and binding affinity of the compound. This modification can lead to improved pharmacokinetic profiles and biological activity compared to non-fluorinated analogs.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. Research indicates that compounds with a piperidine moiety can exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown enhanced apoptosis induction in hypopharyngeal tumor cells and improved efficacy compared to standard chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |
| EF24 (analog) | Lung, breast, ovarian | TBD | IKKb inhibition |
| Other piperidine derivatives | Various | TBD | NF-κB pathway modulation |
Neuroprotective Effects
In addition to its anticancer properties, this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .
Antimicrobial Activity
Piperidine derivatives also demonstrate antimicrobial properties. Research indicates that certain piperidine-based compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific activity of this compound against various pathogens remains a subject of ongoing investigation .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Disruption of cell membrane |
| Other piperidine derivatives | Various | TBD | Metabolic pathway interference |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. The trifluoromethyl group enhances binding interactions with target proteins, while modifications at other positions on the piperidine ring can further optimize activity. Studies have shown that small changes in substituents can lead to significant variations in potency and selectivity for biological targets .
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives demonstrated that modifications leading to increased hydrophobicity improved their ability to penetrate cancer cell membranes, resulting in enhanced cytotoxicity against various tumor types.
- Neuroprotection : In vitro studies using human neuroblastoma cell lines showed that compounds resembling this compound provided protection against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative conditions.
Q & A
Basic: What are the key synthetic routes for cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid?
The synthesis typically involves chiral resolution of piperidine-2-carboxylic acid derivatives. For example:
- Esterification : React (R)-piperidine-2-carboxylic acid with methanol and thionyl chloride (SOCl₂) to form methyl esters .
- Chiral Reduction : Use LiAlH₄ to reduce esters to alcohols, followed by nitrile formation and hydrolysis to carboxylic acids .
- Trifluoromethyl Introduction : Incorporate the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, using reagents like 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester .
Table 1 : Example Multi-Step Synthesis Yield Optimization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, CHCl₃, 70°C | 90% |
| 2 | NaNH₂, Xylene, 180°C | 60% |
| Overall | 8 steps | 8% |
| Adapted from analogous piperidine-2-carboxylic acid syntheses . |
Advanced: How is enantiomeric purity ensured during synthesis?
- Chiral Resolution : Use optically pure starting materials (e.g., (R)-piperidine-2-carboxylic acid) and monitor optical rotation (e.g., [α]D = –6° for chloride derivatives) .
- HPLC Validation : Employ chiral stationary phases (e.g., Nukol™ or Carbowax® columns) to separate enantiomers .
- Kinetic Analysis : Compare reaction rates of enantiomers using time-resolved electrophysiology (e.g., equilibrium block times: 200 ms vs. 3.3 s for NMDA receptor antagonists) .
Basic: What analytical techniques validate structural integrity?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 366 [M+H]⁺) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
- NMR Spectroscopy : Assign cis/trans configurations using coupling constants (e.g., ³JHH for piperidine ring protons) .
Advanced: How is biological activity evaluated in NMDA receptor studies?
- Electrophysiology : Apply patch-clamp techniques to measure ion current inhibition (e.g., 30–45% block at 1.5 pM) .
- Kinetic Modeling : Use Schild regression to determine antagonist affinity (pA₂ values) and onset/offset rates .
- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl position and compare with analogs like cis-4-(3-phosphonopropyl)piperidine-2-carboxylic acid .
Advanced: How do reaction conditions impact multi-step synthesis yields?
- Temperature Sensitivity : Low yields (8% overall) occur due to decomposition at >100°C during cross-coupling steps .
- Catalyst Optimization : Use Pd(OAc)₂ with tert-butyl XPhos ligand for Suzuki-Miyaura reactions, achieving >80% conversion in tert-butanol at 100°C .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates for trifluoromethyl incorporation .
Basic: What precautions are required for handling hygroscopic intermediates?
- Dry Conditions : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF over molecular sieves) .
- Stabilization : Store intermediates at –20°C under desiccant (e.g., silica gel) .
- Safety Protocols : Follow SDS guidelines for carboxylic acid derivatives (e.g., PPE, fume hoods) .
Advanced: How is computational modeling used in receptor docking studies?
- In Silico Docking : Generate 3D conformers from PubChem data (InChIKey: NSGNDQVZZFXFLW-CYBMUJFWSA-N) and simulate binding to NMDA receptor GluN2B subunits .
- MD Simulations : Analyze hydrogen bonding between the carboxylic acid group and receptor residues (e.g., Arg499) over 100-ns trajectories .
Advanced: How are stability and degradation profiles assessed?
- Forced Degradation : Expose to heat (40–100°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Stability-Indicating HPLC : Monitor degradation products (e.g., decarboxylation or trifluoromethyl loss) using high-resolution columns .
- Kinetic Stability : Calculate activation energy (Ea) via Arrhenius plots for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
